molecular formula C11H10Cl2N2O3S B512943 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-63-9

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No.: B512943
CAS No.: 898639-63-9
M. Wt: 321.2g/mol
InChI Key: ATYXVPBSPGYDRT-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonyl group attached to a 2-methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: Conversion of nitro groups to amines.

    Sulfonation: Introduction of the sulfonyl group.

    Substitution: Introduction of the 2-methylimidazole moiety.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide or chlorosulfonic acid for sulfonation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-methoxybenzene: Similar structure but lacks the sulfonyl and imidazole groups.

    3,4-Dichloroanisole: Similar structure but lacks the sulfonyl and imidazole groups.

    2,5-Dichloroanizole: Similar structure but lacks the sulfonyl and imidazole groups.

Uniqueness

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl and imidazole groups, which confer distinct chemical and biological properties. These groups enable specific interactions with molecular targets, making this compound valuable for various applications.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYXVPBSPGYDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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